1-[(6-Chloropyridine-3-carbonyl)amino]cyclohexane-1-carboxylic acid
Description
1-[(6-Chloropyridine-3-carbonyl)amino]cyclohexane-1-carboxylic acid is a cyclohexanecarboxylic acid derivative featuring a 6-chloropyridine-3-carbonylamino substituent. This compound combines a rigid cyclohexane backbone with a polar carboxylic acid group and a chlorinated pyridine moiety, which may confer unique physicochemical and biological properties.
Properties
CAS No. |
652172-17-3 |
|---|---|
Molecular Formula |
C13H15ClN2O3 |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
1-[(6-chloropyridine-3-carbonyl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H15ClN2O3/c14-10-5-4-9(8-15-10)11(17)16-13(12(18)19)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,16,17)(H,18,19) |
InChI Key |
HMNQPFVLPYSYJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Chloropyridine-3-carbonyl)amino]cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Amide Bond: The reaction between 6-chloropyridine-3-carboxylic acid and cyclohexylamine under dehydrating conditions, often using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide), results in the formation of the amide bond.
Cyclohexane Carboxylation: The cyclohexane ring is then functionalized with a carboxylic acid group through various carboxylation methods, such as the reaction with carbon dioxide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(6-Chloropyridine-3-carbonyl)amino]cyclohexane-1-carboxylic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the chloropyridine moiety or the carboxylic acid group.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
1-[(6-Chloropyridine-3-carbonyl)amino]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound’s unique properties make it useful in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[(6-Chloropyridine-3-carbonyl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The amide linkage and the chloropyridine moiety allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
Chlorine vs. Fluorine: The 4-fluorophenyl analog may exhibit different electronic properties due to fluorine’s smaller size and higher electronegativity.
The tert-butoxycarbonyl (Boc) group in PharmaBlock compounds (e.g., PBZS1035 ) serves as a protective group for amines, suggesting the target’s amino group could be modified similarly for prodrug strategies.
Biological Activity
1-[(6-Chloropyridine-3-carbonyl)amino]cyclohexane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H15ClN2O3
- IUPAC Name : this compound
This structure includes a chlorinated pyridine moiety, which is often associated with enhanced biological activity due to the electron-withdrawing properties of chlorine.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing chloropyridine have shown effectiveness in photodynamic therapy (PDT) against various cancer cell lines, such as A549 (lung cancer), HeLa (cervical cancer), and B16-F10 (melanoma) cells. These studies highlight the potential for this compound to act as a photosensitizer in PDT, enhancing tumor cell destruction through reactive oxygen species (ROS) production .
The proposed mechanism of action for this compound involves:
- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid metabolism. This inhibition can lead to reduced lipogenesis and increased apoptosis in cancer cells .
- Induction of Apoptosis : The compound may induce apoptosis in tumor cells through ROS-mediated pathways, leading to cell cycle arrest and programmed cell death.
Anti-inflammatory Effects
Preliminary studies have suggested that related carboxylic acid derivatives exhibit anti-inflammatory properties. For example, some piperidine carboxylic acids have shown efficacy in reducing neutrophil migration and leukocyte accumulation during inflammatory responses . This suggests that this compound may also possess similar anti-inflammatory effects.
In Vitro Studies
A study evaluated the cytotoxic effects of various chlorinated pyridine derivatives on cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the micromolar range, indicating potent cytotoxicity against specific cancer types .
In Vivo Studies
In vivo studies involving animal models have demonstrated that compounds similar to this compound can significantly reduce tumor growth rates compared to controls. For instance, treatment with these compounds resulted in a marked decrease in tumor volume in C57BL/6 mice bearing melanoma B16-F10 cells .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
